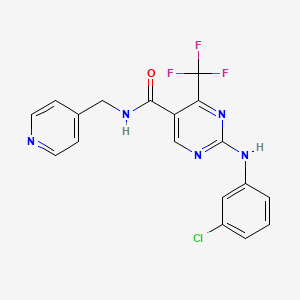

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: is a selective agonist for the cannabinoid receptor type 2 (CB2). This compound has been studied for its ability to inhibit capsaicin-induced depolarization of human and guinea-pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of the guinea-pig isolated vagus nerve . It has also shown efficacy in inhibiting citric acid-induced cough in guinea pigs .

Métodos De Preparación

The synthesis of 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the CB2 receptor and its role in various physiological processes.

Biology: It is used to investigate the effects of CB2 receptor activation on sensory nerve function and inflammation.

Medicine: It has potential therapeutic applications in treating conditions such as chronic cough and inflammatory diseases.

Industry: It is used in the development of new drugs targeting the CB2 receptor

Mecanismo De Acción

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: exerts its effects by selectively activating the CB2 receptor. This activation inhibits the depolarization of sensory nerves induced by capsaicin, prostaglandin E2, and hypertonic saline. The compound also inhibits citric acid-induced cough in guinea pigs . The molecular targets and pathways involved include the CB2 receptor and its downstream signaling pathways .

Comparación Con Compuestos Similares

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: is unique in its high selectivity for the CB2 receptor. Similar compounds include:

AM1241: Another selective CB2 receptor agonist with similar effects on sensory nerve function.

JWH-133: A potent CB2 receptor agonist used in research to study the role of CB2 receptors in various physiological processes.

HU-308: A selective CB2 receptor agonist with anti-inflammatory properties.

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications in research and medicine.

Actividad Biológica

The compound 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its antifungal, insecticidal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group, a chloroaniline moiety, and a pyridinylmethyl group. This unique structure suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antifungal Activity

Recent studies have indicated that various trifluoromethyl pyrimidine derivatives exhibit promising antifungal properties. For example, in vitro tests revealed that certain derivatives showed inhibition rates against Botrytis cinerea comparable to established antifungal agents like tebuconazole. The most effective compounds demonstrated inhibition rates exceeding 90% at concentrations around 500 µg/mL .

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

The insecticidal properties of the compound were evaluated against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. Results indicated that several derivatives exhibited mortality rates ranging from 13.3% to 90% at a concentration of 500 µg/mL, although these rates were generally lower than those observed with standard insecticides like chlorantraniliprole .

Table 2: Insecticidal Activity Against Agricultural Pests

| Compound | Pest | Mortality Rate (%) |

|---|---|---|

| 5a | S. frugiperda | 80.0 |

| 5w | S. frugiperda | 90.0 |

| 5o | M. separata | 83.3 |

Anticancer Activity

Anticancer evaluations have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The MTT assay results indicated that some compounds had IC50 values in the low micromolar range, suggesting significant anticancer potential compared to doxorubicin, a commonly used chemotherapeutic agent .

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | PC3 | <5 |

| Compound B | K562 | <5 |

| Compound C | HeLa | <5 |

| Compound D | A549 | <5 |

Case Studies

- Antifungal Efficacy : In a study assessing the antifungal activity of several pyrimidine derivatives, compounds with similar structural motifs showed enhanced activity against resistant fungal strains, indicating the potential for developing new antifungal therapies .

- Insect Resistance Management : Research on insecticidal properties highlighted the effectiveness of these compounds in managing pest populations while minimizing environmental impact, suggesting their utility in sustainable agriculture practices .

- Cancer Treatment Exploration : A recent investigation into the anticancer properties of trifluoromethyl pyrimidines revealed promising results in inhibiting tumor growth in xenograft models, paving the way for further clinical studies .

Propiedades

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11/h1-8,10H,9H2,(H,24,28)(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPJLIYGNWTAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667905-37-5 |

Source

|

| Record name | GW-833972A free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667905375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-833972A FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV127I2X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.